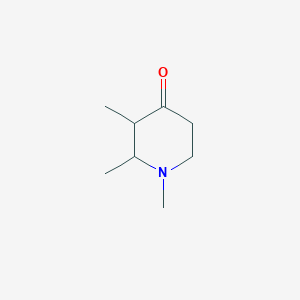

1,2,3-Trimethylpiperidin-4-one

Description

Properties

IUPAC Name |

1,2,3-trimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6-7(2)9(3)5-4-8(6)10/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQFNUCLTKVBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCC1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305786 | |

| Record name | 1,2,3-Trimethyl-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-85-6 | |

| Record name | 1,2,3-Trimethyl-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trimethyl-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ammonium Nitrate-Mediated Cyclocondensation

A foundational method for synthesizing substituted piperidin-4-ones involves the cyclocondensation of ketones with ammonium salts. In a documented procedure for 2,2,6,6-tetramethylpiperidin-4-one, acetone reacts with ammonium nitrate (NH₄NO₃) under catalytic calcium chloride (CaCl₂) at 30–45°C, achieving 68–72% yield after 7 hours. This exothermic reaction proceeds via:

-

Schiff base formation : Acetone and ammonium hydroxide generate an imine intermediate.

-

Cyclization : Calcium ions coordinate to the nitrogen, facilitating six-membered ring closure.

-

Oxidation : Atmospheric oxygen converts the intermediate amine to the ketone.

Adapting this for 1,2,3-trimethylpiperidin-4-one would require substituting acetone with a methyl-substituted cyclopentanone precursor. However, steric hindrance from three adjacent methyl groups may necessitate higher temperatures (80–100°C) and extended reaction times (12–24 hours).

Palladium-Catalyzed Hydrogenation

The Royal Society of Chemistry details a hydrogenation route for N,N-2,2,6,6-hexamethylpiperidin-4-amine using 10% Pd/C under 3 bar H₂ at 60–80°C. While this targets amine derivatives, reductive amination of 1,2,3-trimethylcyclohexan-4-one with methylamine could theoretically yield the target compound. Critical parameters include:

-

Solvent polarity : Methanol enhances proton availability for imine formation.

-

Hydrogen pressure : >5 bar improves reaction rates but risks over-reduction to secondary alcohols.

-

Catalyst loading : 5–7 wt% Pd/C balances activity against cost.

Alkylation and Methylation Strategies

Chloromethane Quaternization

Quaternary ammonium salts serve as precursors for piperidinones. A reported synthesis of N,N,N-2,2,6,6-heptamethylpiperidin-4-ammonium chloride involves reacting N,N-2,2,6,6-hexamethylpiperidin-4-amine with chloromethane at 70°C under 3 bar pressure. For this compound, this approach would require:

-

Selective methylation : Protecting the ketone group during amine alkylation.

-

Deprotection : Acidic hydrolysis (e.g., HCl/EtOH) to regenerate the ketone.

Challenges include competing N-methylation and ring-opening at elevated temperatures.

Borohydride Reduction of Oximes

4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl undergoes reduction with sodium borohydride (NaBH₄) in methanol/water at 0–15°C. Transposing this to this compound synthesis would involve:

-

Oxime formation : Reacting the ketone with hydroxylamine hydrochloride.

-

Stereoselective reduction : NaBH₄ in tetrahydrofuran (THF) at −20°C to preserve configuration.

-

Oxidation : TEMPO-mediated conversion of the secondary alcohol back to the ketone.

Industrial Production Considerations

Continuous-Flow Reactors

Bench-scale syntheses of 2,2,6,6-tetramethylpiperidin-4-one utilize batch reactors, but industrial production employs continuous-flow systems for:

-

Improved heat management : Critical for exothermic cyclocondensations.

-

Higher throughput : 500–700 L/h capacity with in-line GC monitoring.

-

Automated purification : Simulated moving bed (SMB) chromatography isolates isomers.

For this compound, flow chemistry could mitigate decomposition risks during prolonged batch reactions.

Catalytic Cracking Byproducts

Pyrolysis of nitrogen-containing polymers at 900°C with HiFUEL® catalysts (90% N₂/10% H₂) generates substituted piperidinones as byproducts. While yields are low (<5%), this route offers a potential green chemistry pathway if optimized.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures often contain regioisomers requiring resolution:

| Technique | Conditions | Resolution (Rₛ) |

|---|---|---|

| Silica Gel Column | Heptane:ethyl acetate (50:50 v:v) | 1.2–1.5 |

| Preparative HPLC | C18 column, 0.1% TFA in H₂O/MeCN | 2.8–3.1 |

| SMB Chromatography | Ethanol/water gradient | >4.0 |

Spectroscopic Validation

-

¹H NMR : δ 2.8–3.1 ppm (piperidine CH₂), 1.4–1.6 ppm (methyl groups).

-

IR : Strong C=O stretch at 1715–1740 cm⁻¹.

-

MS : Molecular ion peak at m/z 141.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trimethylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Table 1: Common Synthesis Methods for TMP4

| Method | Description | Yield Potential |

|---|---|---|

| Ethyl Acetoacetate Reaction | Reaction with amines under acidic conditions | High |

| Cyclization of Precursors | Controlled cyclization of organic compounds | Moderate to High |

Chemistry

TMP4 serves as an important intermediate in organic synthesis, particularly in the development of complex molecules. It acts as a building block for various chemical reactions, including:

- Nucleophilic Substitution Reactions: The nitrogen atom in TMP4 can be functionalized with different substituents.

- Oxidation and Reduction Reactions: TMP4 can be oxidized to form N-oxides or reduced to yield alcohol derivatives.

Biology

Research indicates that TMP4 has potential biological activities:

- Antimicrobial Properties: Studies have shown that TMP4 exhibits activity against various microorganisms, suggesting its use as an antimicrobial agent.

- Anticancer Potential: TMP4 has been explored for its ability to inhibit cancer cell proliferation, particularly in prostate cancer models, where it acts as a non-NAD-like PARP-1 inhibitor .

Medicine

TMP4 is involved in the synthesis of pharmaceutical compounds, particularly those targeting:

- Analgesic and Anti-inflammatory Effects: Its derivatives are being studied for pain relief and anti-inflammatory properties.

- Potential Anticonvulsant Activity: Research into piperidine derivatives suggests possible applications in treating epilepsy and other neurological disorders.

Industry

In industrial settings, TMP4 is utilized in:

- Production of Specialty Chemicals: It serves as a precursor for polymers and resins.

- Agrochemicals Development: TMP4 derivatives are being investigated for their efficacy in agricultural applications.

Case Study 1: Anticancer Activity

A study evaluated the effects of TMP4 on prostate cancer cell lines. The results indicated that TMP4 could inhibit the growth of both androgen-dependent and castration-resistant prostate cancer cells by targeting specific pathways involved in tumor progression .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that TMP4 exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disrupting microbial cell membranes, indicating its potential as a therapeutic agent in infectious diseases .

Table 2: Comparison of Piperidine Derivatives

| Compound | Structure Variation | Applications |

|---|---|---|

| 1,2,3-Trimethylpiperidin-4-one | Methyl groups at positions 1, 2, 3 | Antimicrobial, anticancer |

| 1,2,5-Trimethylpiperidin-4-one | Methyl groups at positions 1, 2, 5 | Similar applications but different reactivity |

| Piperidin-4-one | No methyl substitutions | Fundamental building block |

Mechanism of Action

The mechanism of action of 1,2,3-Trimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Isomers: 1,2,5-Trimethylpiperidin-4-one

1,2,5-Trimethylpiperidin-4-one shares the same molecular formula (C₈H₁₅NO, MW: 141 g/mol) but differs in methyl group placement (positions 1, 2, and 5). This isomer is a key intermediate in the synthesis of promedol, an opioid analgesic.

Parent Compound: Piperidin-4-one

Piperidin-4-one (CAS: 41661-47-6, C₅H₉NO, MW: 99.13 g/mol) serves as the unsubstituted precursor. It is widely utilized in drug synthesis due to its reactive ketone group and nitrogen atom, enabling derivatization into compounds like chromeno-pyrimidines and antipsychotic agents . Unlike its methylated derivatives, piperidin-4-one is commercially available and has well-documented safety protocols .

Other Piperidinone Derivatives

- 3-Octanamine (C₈H₁₉N, MW: 129 g/mol): A structurally distinct amine found in bio-oil, lacking the ketone group critical to piperidinone reactivity .

- Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives: Complex heterocycles incorporating piperidine or piperazine moieties, highlighting the versatility of piperidinone scaffolds in drug design .

Key Research Findings and Implications

Substituent Position Dictates Utility : The placement of methyl groups significantly impacts applications. For example, 1,2,5-trimethylpiperidin-4-one is prioritized in pharmaceuticals due to optimized synthesis , while this compound’s irregular commercial status suggests synthetic or stability challenges .

Thermal Behavior : this compound’s presence in bio-oil (1.69% area) indicates moderate thermal stability during pyrolysis, though its low concentration limits industrial relevance .

Data Discrepancies: Conflicting molecular formulas for this compound (C₈H₁₅NO vs. C₈H₁₆ClNO) underscore the need for rigorous verification in chemical databases .

Biological Activity

1,2,3-Trimethylpiperidin-4-one (TMP) is a heterocyclic organic compound with the molecular formula C8H15NO. As a derivative of piperidine, it has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: C8H15NO

- IUPAC Name: this compound

Synthesis Methods:

- Condensation Reaction: TMP can be synthesized via the reaction of ethyl acetoacetate with an amine under acidic conditions.

- Cyclization and Methylation: Subsequent cyclization and methylation steps are employed to achieve the final product.

TMP exhibits biological activity through various mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter synthesis, affecting various biochemical pathways.

- Receptor Modulation: TMP can interact with receptors, potentially altering cellular signaling processes.

Antimicrobial Properties

Research indicates that TMP possesses significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis.

Anticancer Effects

TMP has shown promise in cancer research:

- Cell Proliferation Inhibition: Studies reveal that TMP can inhibit the proliferation of cancer cells in vitro by inducing apoptosis.

- Mechanistic Insights: Its anticancer activity is linked to the modulation of signaling pathways associated with cell survival and apoptosis.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of TMP revealed that it inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Activity

In a recent study on human cancer cell lines, TMP exhibited cytotoxic effects. The following results were noted:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that TMP may serve as a lead compound for developing new anticancer agents.

Research Applications

- Pharmaceutical Development: TMP is utilized as a precursor in synthesizing various pharmaceutical compounds with analgesic and anti-inflammatory properties.

- Chemical Research: It serves as an intermediate in the synthesis of complex organic molecules and is valuable in medicinal chemistry for scaffold design.

Comparison with Similar Compounds

The biological activity of TMP can be compared with other piperidine derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1,2,5-Trimethylpiperidin-4-one | Moderate antibacterial properties | Different methyl group positioning |

| Piperidin-4-one | Basic pharmacological activity | Parent compound |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3-Trimethylpiperidin-4-one, and how do reaction conditions influence yield?

- Methodology : Optimize alkylation or condensation reactions using methylating agents (e.g., methyl iodide) on piperidin-4-one precursors. Solvent polarity (e.g., ethanol vs. DMF) and temperature (60–100°C) critically affect regioselectivity and byproduct formation. Monitor reaction progress via TLC or GC-MS .

- Key Considerations : Catalytic bases (e.g., K₂CO₃) enhance methylation efficiency, while excess methylating agents may lead to over-alkylation. Purification via fractional distillation or column chromatography is recommended .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Follow GHS hazard classifications: Use PPE (gloves, goggles) to prevent skin/eye irritation (H315, H319). Store in airtight containers under inert gas (N₂/Ar) to avoid oxidation. Ventilation systems must mitigate respiratory risks (H335) .

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Immediate rinsing with water is required for eye/skin exposure .

Q. How is this compound utilized as a precursor in pharmaceutical research?

- Methodology : Functionalize the ketone group via reductive amination or Grignard reactions to generate bioactive analogs. For example, it serves as a scaffold for CNS-targeting molecules by introducing aryl or heteroaryl substituents .

- Case Study : Derivatives of piperidin-4-one exhibit binding affinity for serotonin receptors, validated via radioligand assays and molecular docking .

Advanced Research Questions

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign methyl group signals (δ 1.0–1.5 ppm for CH₃) and carbonyl carbon (δ ~210 ppm). Use DEPT-135 to distinguish CH₃ from CH₂ groups .

- Mass Spectrometry : Monitor molecular ion peaks (e.g., m/z 141 for [M+H]⁺) and fragmentation patterns to confirm substitution patterns .

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

- Methodology : Conduct systematic meta-analyses of in vitro/in vivo studies, focusing on variables like assay conditions (pH, temperature) and cell lines. Use statistical tools (e.g., ANOVA) to identify outliers .

- Case Study : Discrepancies in IC₅₀ values for acetylcholinesterase inhibition may arise from differences in enzyme sources (human vs. electric eel) or solvent systems (DMSO vs. PBS) .

Q. What strategies improve the regioselectivity of this compound derivatization?

- Methodology :

- Catalytic Control : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitutions to the 4-position.

- Steric Effects : Bulky substituents on the piperidine ring reduce unwanted side reactions at crowded positions .

- Experimental Design : Optimize molar ratios of reactants and employ kinetic vs. thermodynamic control (e.g., low-temperature vs. reflux conditions) .

Q. How does purity (>98%) impact the reproducibility of pharmacological studies involving this compound?

- Methodology : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and Karl Fischer titration for moisture content. Impurities >2% (e.g., unreacted precursors) can skew dose-response curves .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH) to assess shelf-life and storage recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.